
316791-23-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 316791-23-8 is known as Thymus peptide C. This compound is a hormonal agent derived from the thymus glands of young calves. It acts as a substitute for the physiological functions of the thymus, playing a significant role in the immune system by increasing granulopoiesis and erythropoiesis through its action on the bone marrow .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymus peptide C is typically prepared through extraction from the thymus glands of young calves. The extraction process involves isolating the peptide from the glandular tissue, followed by purification steps to obtain a high-purity product. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of Thymus peptide C involves large-scale extraction and purification processes. The glands are processed to extract the peptide, which is then subjected to various purification techniques such as chromatography to achieve the desired purity levels. The final product is often lyophilized to obtain a stable, white powder that can be stored and transported easily .
Análisis De Reacciones Químicas
Types of Reactions: Thymus peptide C primarily undergoes biochemical reactions rather than traditional chemical reactions. It interacts with various biological molecules and receptors in the body to exert its effects.
Common Reagents and Conditions: In vitro studies often use water as a solvent for Thymus peptide C, with sonication and heating recommended to achieve complete dissolution. The peptide is stable under specific storage conditions, such as -20°C for long-term storage .
Major Products Formed: The major products formed from the reactions involving Thymus peptide C are typically related to its biological activity, such as the stimulation of T-cell maturation and the increase in granulopoiesis and erythropoiesis .
Aplicaciones Científicas De Investigación
Thymus peptide C has a wide range of scientific research applications, including:
Immunology: It is used to study immune system functions, particularly T-cell maturation and activity. .
Infectious Diseases: Thymus peptide C is investigated for its potential to enhance immune responses against chronic viral, bacterial, and fungal infections
Autoimmune Disorders: Research explores its role in modulating immune responses in autoimmune conditions
Cancer Research: Thymus peptide C is studied for its potential to support the immune system in fighting certain types of cancer
Mecanismo De Acción
Thymus peptide C exerts its effects by acting as a substitute for the physiological functions of the thymus. It antagonizes the effects of adrenocortical hormones on the lymphatic system, recruits immature system cells in the bone marrow, and stimulates their maturation to fully active T-cells. This process enhances the body’s immune response by increasing granulopoiesis and erythropoiesis .
Comparación Con Compuestos Similares
- Thymosin alpha 1
- Thymosin beta 4
- Thymopentin
Comparison: Thymus peptide C is unique in its specific action on the bone marrow to increase granulopoiesis and erythropoiesis. While other thymic peptides like Thymosin alpha 1 and Thymosin beta 4 also play roles in immune modulation, Thymus peptide C’s distinct mechanism of recruiting and maturing T-cells sets it apart .
Propiedades
Número CAS |
316791-23-8 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


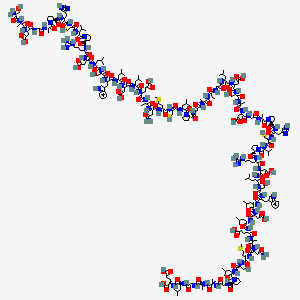
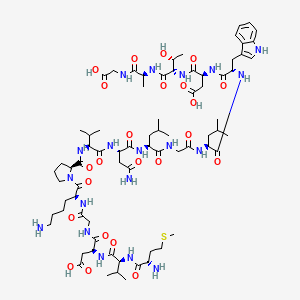
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
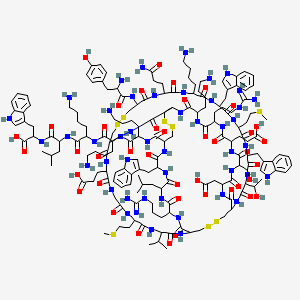
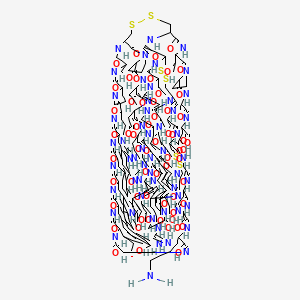
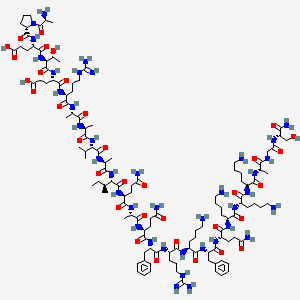
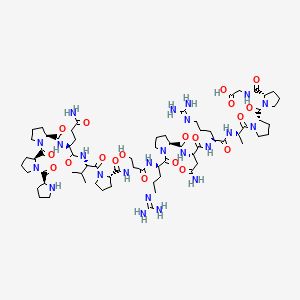
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)
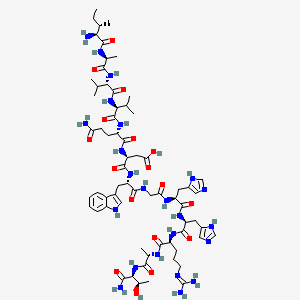


![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)
